

# Spectroscopic Profile of 3,5-Dichlorocatechol: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Dichlorocatechol

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This technical guide provides a comprehensive overview of the spectroscopic data available for **3,5-Dichlorocatechol** (CAS RN: 13673-92-2), a significant compound in environmental and metabolic research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses of **3,5-Dichlorocatechol**.

### Table 1: Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Assignment
6.908	d	Ar-H
6.804	d	Ar-H

Note: Data acquired in D<sub>2</sub>O.

<sup>13</sup>C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
150.717	C-OH
145.441	C-OH
125.154	C-Cl
123.789	C-H
122.120	C-Cl
116.939	C-H

Note: Data acquired in D<sub>2</sub>O.

**Table 2: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Interpretation
~3400-3300	O-H stretch (broad)
~3100-3000	Aromatic C-H stretch
~1600-1450	Aromatic C=C ring stretch
~1200-1000	C-O stretch
~800-600	C-Cl stretch

Note: Specific peak list is not publicly available. Data is inferred from general catechol spectra and the experimental technique mentioned in public databases.

**Table 3: Mass Spectrometry (MS) Data**

m/z	Relative Intensity	Interpretation
178	100%	[M] <sup>+</sup> (Molecular ion with <sup>35</sup> Cl <sub>2</sub> )
180	~65%	[M+2] <sup>+</sup> (Isotope peak for one <sup>37</sup> Cl)
114	~30%	Fragment ion

Note: Data corresponds to the most abundant peaks from GC-MS analysis as reported in the NIST Mass Spectrometry Data Center.[\[1\]](#) Relative intensities are approximate.

## Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data was obtained from the Biological Magnetic Resonance Bank (BMRB).[\[2\]](#)

- Instrumentation: Bruker DMX-500 spectrometer.
- Sample Preparation: The sample of **3,5-Dichlorocatechol** was dissolved in Deuterium Oxide (D<sub>2</sub>O).
- Experimental Conditions: The spectra were recorded at a temperature of 298 K and a pH of 7.4.
- Data Acquisition: Standard pulse sequences were used to acquire both <sup>1</sup>H and <sup>13</sup>C NMR spectra.

### Infrared (IR) Spectroscopy

The IR data was referenced from SpectraBase, which indicates the use of Fourier-Transform Infrared (FTIR) spectroscopy.

- Instrumentation: Bruker IFS 85 FTIR spectrometer.[\[1\]](#)

- **Sample Preparation:** The solid **3,5-Dichlorocatechol** sample was prepared as a Potassium Bromide (KBr) pellet. This involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
- **Data Acquisition:** The KBr pellet was placed in the sample holder of the FTIR spectrometer, and the spectrum was recorded over the standard mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of a blank KBr pellet was also acquired for background correction.

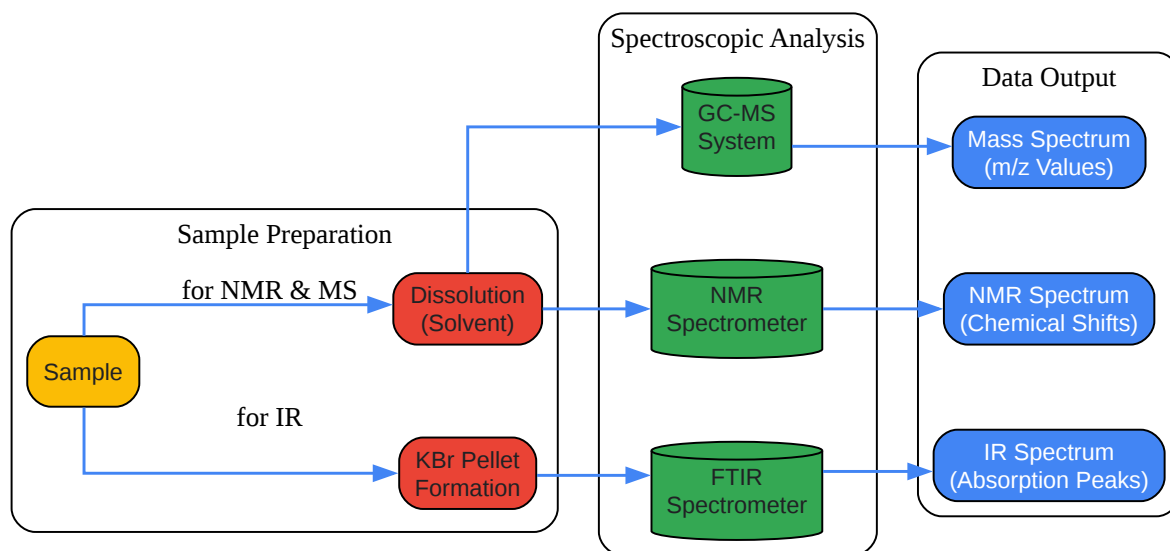
## Mass Spectrometry (MS)

The mass spectrometry data was obtained through Gas Chromatography-Mass Spectrometry (GC-MS) and is available in the NIST Mass Spectrometry Data Center.<sup>[1]</sup>

- **Instrumentation:** A standard GC-MS system, likely employing electron ionization (EI) as the ionization method.
- **Sample Preparation:** The sample was likely dissolved in a volatile organic solvent suitable for GC injection.
- **GC Conditions:** The sample was injected into a gas chromatograph equipped with a suitable capillary column to separate the analyte from any impurities before it enters the mass spectrometer.
- **MS Conditions:** Electron ionization was used to generate charged fragments of the molecule. The mass analyzer then separated these fragments based on their mass-to-charge ratio ( $m/z$ ), and a detector recorded their abundance.

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for obtaining the spectroscopic data for **3,5-Dichlorocatechol**.



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Caption: Experimental workflow for spectroscopic analysis.

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## References

- 1. spectrabase.com [spectrabase.com]
- 2. mdpi.com [mdpi.com]
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